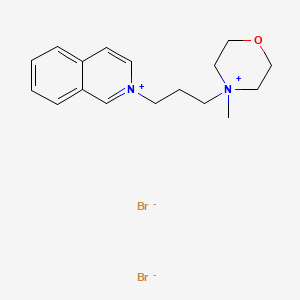

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide

Description

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide is a quaternary ammonium salt featuring an isoquinolinium core substituted at the 2-position with a 3-(4-methylmorpholino)propyl chain and bromide counterions. The compound’s structure combines a planar aromatic heterocycle (isoquinolinium) with a flexible alkyl chain terminating in a 4-methylmorpholine moiety.

Properties

CAS No. |

64059-44-5 |

|---|---|

Molecular Formula |

C17H24Br2N2O |

Molecular Weight |

432.2 g/mol |

IUPAC Name |

4-(3-isoquinolin-2-ium-2-ylpropyl)-4-methylmorpholin-4-ium;dibromide |

InChI |

InChI=1S/C17H24N2O.2BrH/c1-19(11-13-20-14-12-19)10-4-8-18-9-7-16-5-2-3-6-17(16)15-18;;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;2*1H/q+2;;/p-2 |

InChI Key |

SVSWMJWPWQDOBP-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCOCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide typically involves the reaction of isoquinoline derivatives with 4-methylmorpholine and a suitable alkylating agent. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction can produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Indenoisoquinoline Derivatives ()

The compound 3-Methoxy-2-(3-(4-methylpiperazin-1-yl)propoxy)-6-(3-morpholinopropyl)-5H-[1,3]dioxolo[4′,5′:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione shares a morpholinopropyl substituent with the target compound but incorporates it into a polycyclic indenoisoquinoline framework. Key differences include:

- Core Structure: Indenoisoquinoline vs. isoquinolinium (planar vs. cationic).

- Substituents: Morpholinopropyl is part of a larger scaffold in the indenoisoquinoline derivative, whereas it is directly attached to the isoquinolinium core in the target compound.

- Biological Activity: Indenoisoquinolines are dual topoisomerase inhibitors , whereas the target compound’s quaternary ammonium structure may favor membrane disruption or antimicrobial effects.

Thienopyrimidine Derivatives ()

Compounds 3a and 3x in feature morpholine and piperazine groups linked to a thienopyrimidine core. Comparisons include:

- Substituent Flexibility: The target compound’s propyl linker allows greater conformational freedom compared to the rigid thienopyrimidine scaffold.

- Physicochemical Properties: Both classes exhibit solid-state stability, but the target’s dibromide salt likely has higher aqueous solubility than the neutral thienopyrimidines (melting point: 95–97°C for 3a/3x) .

- Spectral Data: NMR spectra of 3a/3x reveal complex aromatic and alkyl environments, similar to the isoquinolinium derivative, but with distinct shifts due to differing core electronics.

Functional Group Analogues

Piperazine-Containing Pharmaceuticals ()

Impurity compounds such as 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (an antibiotic impurity) highlight the role of amine-containing substituents in drug design. Comparisons include:

- Ionic vs. Neutral Species: The target compound’s cationic isoquinolinium core contrasts with the zwitterionic quinolone impurities.

- Bioactivity : Piperazine groups in antibiotics enhance bacterial target binding, while the target’s morpholine group may modulate solubility or pharmacokinetics .

Copper Complexes with Morpholine Derivatives ()

Mixed-ligand copper(II) complexes incorporating morpholine-like ligands (e.g., tetramethylethylenediamine) demonstrate how tertiary amines coordinate metals. The target compound’s 4-methylmorpholino group lacks metal-binding capability but may participate in hydrogen bonding or hydrophobic interactions .

Physicochemical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.